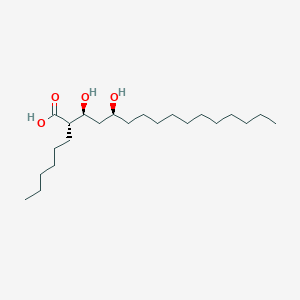
(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes two hydroxyl groups and a hexyl chain attached to a hexadecanoic acid backbone. The stereochemistry of the compound, indicated by the (2S,3S,5S) configuration, plays a crucial role in its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid can be achieved through several methods. One common approach involves the diastereoselective synthesis starting from trans-4-hydroxy-L-proline. The key step in this synthesis is the trans-selective nucleophilic addition of cyanide to 3-benzoyloxy-N-acyliminium ions . This method ensures high stereoselectivity and yields the desired enantiomer.
Industrial Production Methods: For industrial-scale production, the compound can be synthesized using biocatalytic processes. Enzymes such as dehydrogenases from Saccharomyces cerevisiae have been employed to achieve high stereoselectivity and yield . These biocatalytic methods are advantageous due to their efficiency and environmentally friendly nature.
Analyse Chemischer Reaktionen
Types of Reactions: (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl groups in the compound make it susceptible to oxidation reactions, forming ketones or aldehydes under appropriate conditions. Reduction reactions can convert the hydroxyl groups to alkanes.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions can be carried out using halogenating agents to replace the hydroxyl groups with halogens.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield hexadecanedioic acid, while reduction can produce hexylhexadecanoic acid.
Wissenschaftliche Forschungsanwendungen
(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid has a wide range of applications in scientific research In chemistry, it is used as a chiral building block for the synthesis of complex molecules In biology, it serves as a model compound for studying enzyme-substrate interactions due to its stereochemistryIndustrially, the compound is used in the production of fine chemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid involves its interaction with specific molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with enzymes or receptors, influencing their activity. The hexyl chain and stereochemistry also play a role in determining the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid include (2S,3E,5S)-2-Hexyl-5-hydroxy-3-hexadecenoic acid and other hexadecanoic acid derivatives . These compounds share structural similarities but differ in their stereochemistry and functional groups.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it a valuable compound for studying stereochemical effects in various reactions and applications.
Eigenschaften
Molekularformel |
C22H44O4 |
|---|---|
Molekulargewicht |
372.6 g/mol |
IUPAC-Name |
(2S,3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid |
InChI |
InChI=1S/C22H44O4/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21(24)20(22(25)26)17-15-8-6-4-2/h19-21,23-24H,3-18H2,1-2H3,(H,25,26)/t19-,20-,21-/m0/s1 |
InChI-Schlüssel |
NIMYTNQMVAFHGS-ACRUOGEOSA-N |
Isomerische SMILES |
CCCCCCCCCCC[C@@H](C[C@@H]([C@H](CCCCCC)C(=O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Ethyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B12834710.png)
![(E)-5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine](/img/structure/B12834720.png)


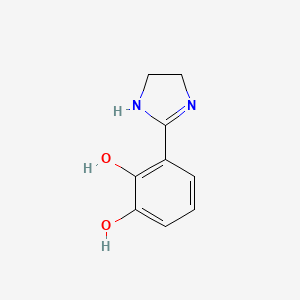
![2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B12834755.png)
![4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine](/img/structure/B12834756.png)

![5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate](/img/structure/B12834763.png)
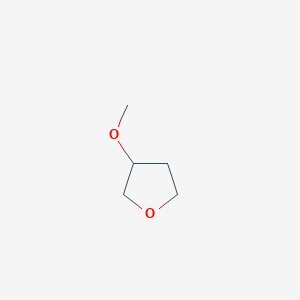
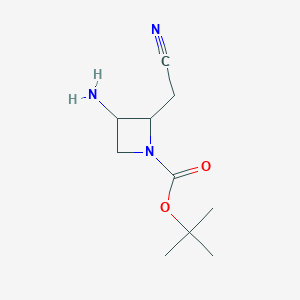
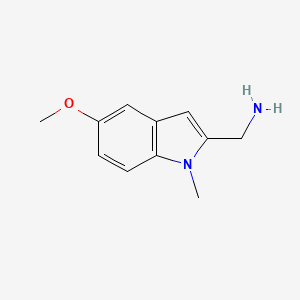
![(3AS,8aR)-2-phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12834786.png)

